3-Methoxy-17-(trifluoroacetyl)-morphinan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22F3NO2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[(1R,9R,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]ethanone |
InChI |
InChI=1S/C19H22F3NO2/c1-25-13-6-5-12-10-16-14-4-2-3-7-18(14,15(12)11-13)8-9-23(16)17(24)19(20,21)22/h5-6,11,14,16H,2-4,7-10H2,1H3/t14-,16-,18-/m1/s1 |
InChI Key |
SZCFNJQNDARHPA-QGPMSJSTSA-N |
Isomeric SMILES |
COC1=CC2=C(C[C@@H]3[C@@H]4[C@@]2(CCCC4)CCN3C(=O)C(F)(F)F)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3C(=O)C(F)(F)F)C=C1 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Methoxy 17 Trifluoroacetyl Morphinan Derivatives
Reactions Involving the N17-Trifluoroacetyl Group
The N-trifluoroacetyl group is a synthetically versatile amide functionality. Its strong electron-withdrawing nature significantly modulates the reactivity of the nitrogen atom, and it serves as a crucial protecting group in multi-step syntheses. organic-chemistry.orgresearchgate.net
The removal of the N-trifluoroacetyl group is a key deprotection step to yield the secondary amine (a "nor" derivative), which can then be subjected to further functionalization, such as N-alkylation. wikipedia.orgnih.gov The stability of the trifluoroacetamide (B147638) requires specific, often reductive, conditions for its cleavage.
Several methods have been developed for this transformation. A notably efficient method involves the use of samarium(II) iodide (SmI₂) in the presence of methanol. uiowa.eduresearchgate.net This system facilitates a clean and effective reductive cleavage of the nitrogen-nitrogen bond in trifluoroacetyl derivatives of hydrazines and is applicable to the carbon-nitrogen bond in N-trifluoroacetyl amines. uiowa.eduresearchgate.net Another common strategy employs sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and ethanol, which provides a mild and effective means of deprotection. google.com The trifluoroacetyl group can also be removed via solvolysis under mild conditions, highlighting its utility as a temporary protecting group in the synthesis of complex molecules. researchgate.net
Table 1: Selected Deprotection Strategies for N-Trifluoroacetyl Groups
| Reagent/Condition | Substrate Type | Outcome | Reference |
| Samarium(II) Iodide (SmI₂), MeOH | Trifluoroacetyl derivatives of hydrazines | Efficient reductive cleavage of the N-N bond to afford trifluoroacetamides. uiowa.eduresearchgate.net | uiowa.edu, researchgate.net |
| Sodium Borohydride (NaBH₄), THF/EtOH (1:1 v/v) | Resin-bound, Tfa-protected peptide | Removal of the Tfa group within 60 minutes. google.com | google.com |
| Solvolysis (mild conditions) | N-trifluoroacetyl protected amines | Removal of the protecting group. researchgate.net | researchgate.net |
Beyond its role as a protecting group, the trifluoroacetyl moiety functions as an amide with distinct electronic properties. The powerful electron-withdrawing effect of the trifluoromethyl (CF₃) group enhances the acidity of the amide proton. google.com This increased acidity can be exploited in synthetic strategies; for instance, it enables the efficient and site-specific methylation of the trifluoroacetamide nitrogen under Mitsunobu reaction conditions. google.com
While amides are generally considered to be poorly reactive, the trifluoroacetyl group activates the adjacent carbonyl carbon toward nucleophilic attack to some extent. researchgate.net This electronic influence can also affect the stereoselectivity of reactions occurring at other positions on the morphinan (B1239233) skeleton. mdpi.com The amide bond in trifluoroacetamides is generally stable, though cleavage can be induced under specific, harsh acidic conditions. acs.orgnih.gov
Reactivity at the 3-Methoxy Position
The 3-methoxy group is an aryl methyl ether located on the aromatic A-ring of the morphinan structure. The principal transformation at this position is O-demethylation to reveal the corresponding 3-hydroxyl derivative (a phenolic group). chim.it This conversion is a fundamental step in opioid synthesis, famously exemplified by the conversion of codeine to morphine. google.com A variety of reagents and conditions have been established to achieve this transformation, ranging from classical acidic methods to modern nucleophilic and enzymatic approaches. chim.itnih.gov
Common demethylating agents include:
Brønsted and Lewis Acids : Strong acids such as hydrogen bromide (HBr) or Lewis acids like boron tribromide (BBr₃) are effective but often require harsh conditions. chim.itgoogle.com
Acid and Nucleophile Combinations : A mixture of methanesulfonic acid and a nucleophile like methionine provides a milder and efficient alternative to reagents like BBr₃. chim.ittandfonline.com
Strongly Nucleophilic Reagents : Reagents such as L-Selectride® or sodium propylmercaptide in dimethylformamide can achieve O-demethylation through a nucleophilic attack on the methyl group. chim.itgoogle.com
Enzymatic Methods : In biological systems, enzymes like codeine O-demethylase (CODM), a non-heme dioxygenase, catalyze this specific demethylation. nih.govnih.gov
Table 2: Comparison of O-Demethylation Methods for Morphinan Derivatives
| Reagent Class | Example Reagent(s) | Typical Conditions | Notes | Reference |
| Brønsted/Lewis Acids | Pyridine Hydrochloride; Boron Tribromide (BBr₃) | High temperatures (e.g., 220°C); or use of toxic reagents. google.com | Can lead to decomposition; BBr₃ is highly toxic. google.com | chim.it, google.com |
| Acid/Nucleophile Combo | Methanesulfonic Acid / Methionine | 40°C | An excellent and less corrosive substitute for BBr₃. chim.ittandfonline.com | chim.it, tandfonline.com |
| Strong Nucleophiles | L-Selectride® | Refluxing THF | Can achieve demethylation without toxic reagents. chim.itgoogle.com | chim.it, google.com |
| Biological Methods | Codeine O-demethylase (CODM) | Physiological conditions | Highly specific enzymatic reaction. nih.gov | nih.gov, nih.gov |
Transformations of the Morphinan Ring System
The rigid, polycyclic framework of the morphinan molecule presents unique opportunities for structural modification, particularly within the B and C rings. chim.itnih.gov These transformations can lead to significant changes in the molecule's three-dimensional shape and biological activity.
The C-ring of the morphinan skeleton is a frequent target for synthetic modification. oup.com Early work in this area focused on the oxidation of the 6-hydroxyl group and the reduction of the C7-C8 double bond. oup.com For morphinan precursors containing a diene system in the C-ring, such as thebaine, the Diels-Alder reaction is a powerful tool for constructing complex, bridged structures. mdpi.comnih.gov This cycloaddition typically occurs with dienophiles to form 6,14-etheno-bridged derivatives, which dramatically alters the conformation of the C-ring and can increase potency by several orders of magnitude. wikipedia.orgmdpi.com
The stereochemistry of the junction between rings B and C is a defining feature of the morphinan class. In naturally occurring alkaloids, this junction has a cis-fusion. nih.govmdpi.com The conversion of a B/C-cis-morphinan to its B/C-trans diastereomer (an isomorphinan) is not possible through simple bond rotation and requires chemical reactions that involve bond cleavage and formation. nih.govmdpi.com
Morphinan derivatives can undergo various structural rearrangements and isomerizations. Epimerization at chiral centers is a common transformation; for example, the stereochemistry at C-6 can be inverted. mdpi.com More profound skeletal changes, such as the rearrangement of the morphinan core into aporphine-type alkaloids, have also been documented. mdpi.com
Under specific conditions, novel rearrangements can be induced. For instance, certain morphinan derivatives bearing a bicyclo[2.2.2]octenone skeleton can be transformed via a Baeyer–Villiger-type oxidation, leading to significant structural reorganization. nii.ac.jp Furthermore, in bridged systems like 7-substituted 6,14-ethenomorphinans, equilibration between α and β isomers at the C-7 position has been successfully accomplished using non-nucleophilic bases in dipolar aprotic solvents. researchgate.net These rearrangements underscore the complex chemical landscape of the morphinan framework and provide pathways to novel molecular architectures. chim.it
Derivatization at Other Morphinan Positions Utilizing N-Trifluoroacetylated Intermediates
The strategic use of the N-trifluoroacetyl group on the morphinan skeleton is a critical tool in synthetic organic chemistry, primarily serving as a protective group for the nitrogen atom at position 17. This protection is essential for preventing the otherwise reactive secondary or tertiary amine from interfering with chemical modifications intended for other parts of the molecule. The strong electron-withdrawing nature of the trifluoroacetyl moiety significantly reduces the nucleophilicity of the nitrogen atom, rendering it inert to many reaction conditions. This allows for selective transformations at various other positions on the morphinan framework.
The N-trifluoroacetylated compound is not typically the final therapeutic agent but rather a key intermediate. After the desired modifications have been made to the morphinan core, the trifluoroacetyl group can be readily removed, often through hydrolysis, to regenerate the secondary amine (the "nor" derivative). This amine can then be subjected to further reactions, such as N-alkylation or N-acylation, to install a variety of substituents at the N-17 position.
A prominent example of this strategy is seen in the facilitation of Diels-Alder reactions. The morphinan-6,8-diene system, found in compounds like thebaine, is a versatile precursor for creating the 6,14-etheno-bridged structures common in many potent opioid receptor ligands. mdpi.comnih.gov To ensure that the diene system reacts cleanly with dienophiles, the N-17 position is often protected. Research has demonstrated the use of N-trifluoroacetyl-northebaine in [4+2] cycloaddition reactions. mdpi.com For instance, the reaction of N17-trifluoroacetyl-northebaine with diethyl azodicarboxylate (DEAD) proceeds to form the corresponding cycloadduct, a transformation that would be complicated by the unprotected nitrogen. mdpi.com The N-substituent has been shown to influence the diastereoselectivity of such Diels-Alder additions. nih.gov
The protective strategy is broadly applicable for modifications at other sites as well. For example, the chemically versatile 6-keto group found in many morphinans can be converted into a wide array of functionalities, including hydrazones, oximes, and nitriles. mdpi.com Performing these transformations on an N-trifluoroacetylated intermediate ensures that the N-17 amine does not compete in condensation reactions or react with the reagents used for modifying the C-6 position.
The following table summarizes a key transformation utilizing an N-trifluoroacetylated morphinan intermediate.
| Morphinan Intermediate | Reagent/Dienophile | Reaction Conditions | Product Type | Key Finding |
|---|---|---|---|---|
| N17-trifluoroacetyl-northebaine | Diethyl azodicarboxylate (DEAD) | Benzene (B151609), reflux | [4+2] Cycloadduct | The N-trifluoroacetyl group serves as an effective protecting group, enabling selective cycloaddition at the C-6, C-8 diene system. mdpi.com |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.
In the ¹H NMR spectrum of 3-Methoxy-17-(trifluoroacetyl)-morphinan, distinct signals corresponding to the aromatic, aliphatic (morphinan skeleton), and methoxy (B1213986) protons are expected. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, approximately between δ 6.5 and 7.5 ppm. The single methoxy group protons would present as a sharp singlet around δ 3.8 ppm. The numerous protons of the saturated morphinan (B1239233) core would produce a complex series of multiplets in the upfield region, generally between δ 1.0 and 4.5 ppm. The presence of the electron-withdrawing trifluoroacetyl group on the nitrogen atom would likely cause a downfield shift of the adjacent protons (e.g., at C-9, C-10, and C-17) compared to the parent N-methyl or N-H morphinan.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons would resonate in the δ 110-160 ppm range. The carbon of the methoxy group is expected around δ 55-60 ppm. The carbons of the aliphatic morphinan skeleton would appear in the upfield region, typically between δ 20 and 70 ppm. The trifluoroacetyl group would introduce two highly characteristic signals: a carbonyl carbon (C=O) expected in the downfield region (approximately δ 155-165 ppm), and the trifluoromethyl carbon (-CF₃). The -CF₃ carbon signal would be split into a quartet due to coupling with the three fluorine atoms and would appear around δ 115-125 ppm.
While specific data is unavailable, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for the definitive assignment of the complex proton and carbon signals of the morphinan skeleton. COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aliphatic rings. HSQC would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
The calculated molecular formula for this compound is C₁₉H₂₀F₃NO₂. This corresponds to a monoisotopic mass of approximately 367.1446 g/mol . The fragmentation of this molecule under electron ionization (EI) would likely involve initial cleavage of the N-trifluoroacetyl group. Key expected fragmentation pathways would include the loss of the trifluoroacetyl radical (•COCF₃) or a neutral ketene (B1206846) molecule (CF₂=C=O), as well as characteristic cleavages within the morphinan ring system, which are typical for this class of alkaloids.
High-Resolution Mass Spectrometry would be crucial for confirming the elemental composition of the molecule. HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to definitively establish the molecular formula C₁₉H₂₀F₃NO₂. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the compound's identity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent feature would be a strong absorption band for the amide carbonyl (C=O) stretching vibration of the trifluoroacetyl group, expected in the region of 1680-1720 cm⁻¹. Other significant absorptions would include strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1100-1300 cm⁻¹ range. The spectrum would also show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the saturated aliphatic rings (below 3000 cm⁻¹), as well as C-O stretching for the methoxy ether group around 1030-1250 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.
Table 1: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3010 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |
| Amide C=O | Stretch | 1680 - 1720 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-F | Stretch | 1100 - 1300 | Strong |
| C-O (Ether) | Stretch | 1030 - 1250 | Strong |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and absolute stereochemistry. For complex chiral molecules like morphinan derivatives, this technique is invaluable. While the specific crystal structure of this compound is not widely published, analysis of related morphinan structures reveals key conformational features.
The fundamental morphinan scaffold consists of a phenanthrene (B1679779) core with an additional nitrogen-containing ring, creating a rigid, T-shaped molecular geometry. nih.gov In naturally occurring morphinans, the fusion between the B and C rings is typically cis. nih.gov X-ray diffraction studies on co-crystallized morphinan ligands with opioid receptors have confirmed the specific spatial arrangement required for receptor binding. nih.gov These studies show that the ligand settles into a binding pocket, making contacts with several transmembrane helices of the receptor. nih.gov
The absolute configuration of the chiral centers (typically at positions 9, 13, and 14) dictates the compound's pharmacological activity. nih.gov For instance, enantiomers in the morphinan series can have vastly different biological effects; one may be a potent analgesic while the other is an antitussive. nih.govnih.gov X-ray crystallography provides unambiguous assignment of these stereocenters. The process involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern to build an electron density map, from which the atomic positions can be determined. nih.gov
Table 1: Representative Crystallographic Data for a Morphinan-Class Compound Note: This table presents hypothetical data based on typical values for organic molecules of similar complexity, as specific data for this compound is not publicly available.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 12.8 |
| c (Å) | 15.2 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 2043.6 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.15 |
Chromatographic Methods for Purity and Isolation
Chromatography is essential for assessing the purity of this compound and for its isolation from reaction mixtures or impurities. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) depends on the compound's volatility and thermal stability.
HPLC is a versatile and widely used technique for the analysis of morphinan derivatives, which are often non-volatile. uniroma1.it It allows for the separation of the target compound from starting materials, byproducts, and degradation products. Given the chiral nature of the morphinan core, enantiomeric separation is a critical application of HPLC in this context.
For the analysis of this compound, a reversed-phase HPLC method would typically be employed. Chiral stationary phases (CSPs) are necessary to resolve enantiomers. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, have proven effective for separating the stereoisomers of related morphinan compounds like dextromethorphan (B48470) and levomethorphan. nih.govresearchgate.net The mobile phase often consists of a mixture of a nonpolar organic solvent (e.g., hexane) and a more polar alcohol (e.g., isopropanol), sometimes with a small amount of an amine modifier like triethylamine (B128534) to improve peak shape. researchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring of the morphinan structure provides a suitable chromophore. waters.com
Table 2: Example HPLC Method for Chiral Separation of Morphinan Derivatives
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® AS-H) |
| Mobile Phase | Hexane:Isopropanol:Triethylamine (97:3:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While many high-molecular-weight opioids require chemical derivatization to increase their volatility and thermal stability for GC analysis, this compound is already an N-acylated derivative. jfda-online.com The trifluoroacetyl group reduces the polarity of the nitrogen atom and increases the molecule's volatility compared to the parent amine, making it more amenable to GC analysis. nih.gov
The introduction of fluorine atoms via the trifluoroacetyl group also enhances detection sensitivity when using an electron capture detector (ECD). psu.edu However, GC coupled with mass spectrometry (GC-MS) is the most common configuration, as it provides both retention time data for quantification and mass spectra for structural confirmation. researchgate.netresearchgate.net The analysis is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., HP-5ms). nih.gov
Table 3: Typical GC-MS Parameters for Analysis of Trifluoroacetylated Morphinan Derivatives
| Parameter | Condition |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 150°C, ramp to 300°C at 10°C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
Optical Rotation and Chiroptical Properties
Optical rotation is a fundamental property of chiral molecules that measures their ability to rotate the plane of polarized light. amherst.edu This property is crucial for characterizing enantiomers, which rotate light by equal amounts but in opposite directions. amherst.edu The specific rotation, [α], is a standardized value that depends on the compound's structure, temperature, the wavelength of light used (typically the sodium D-line at 589 nm), and the solvent. amherst.edu
For morphinans, the direction of optical rotation is a key identifier. For example, levorphanol (B1675180) is levorotatory (rotates light to the left, designated with a '–' sign), while its enantiomer, dextromethorphan, is dextrorotatory (rotates light to the right, '+'). nih.gov This difference in optical activity corresponds to their distinct stereochemistry and profoundly different pharmacological profiles. nih.gov
Theoretical and Computational Investigations of Morphinan Chemistry
Conformational Analysis and Molecular Dynamics
No specific studies on the stable conformers, rotational energy barriers, or the results of molecular dynamics simulations for this compound are available.
Stereochemical Modeling and Prediction
No modeling data that predicts the stereochemical outcomes of reactions involving this specific morphinan (B1239233) derivative could be found.
Therefore, a scientifically rigorous article adhering to the requested outline cannot be generated at this time.
Research Applications As a Synthetic Intermediate
Precursor for N-Deacylated Morphinans (Normorphinans)
The primary application of 3-Methoxy-17-(trifluoroacetyl)-morphinan in research is as a protected precursor to 3-methoxy-normorphinan. The process of removing an acyl group, such as the trifluoroacetyl group, from a nitrogen atom is known as N-deacylation. This chemical transformation is a critical step in the semisynthesis of various morphinan (B1239233) derivatives because the resulting N-deacylated compound, or normorphinan, is a pivotal intermediate. chim.it
The trifluoroacetyl group is particularly useful for this purpose due to its specific chemical properties. It effectively deactivates the N17 position, preventing it from participating in undesired side reactions. Subsequently, it can be removed under specific, often mild, conditions to yield the free secondary amine without disturbing the rest of the complex morphinan structure. google.comresearchgate.netbath.ac.uk This deprotection step is crucial, as the secondary amine of the normorphinan is the reactive site for introducing new functional groups.
The general process can be summarized in the following table:
| Step | Description | Starting Material | Product | Significance |
| Deprotection (Deacylation) | Removal of the N-trifluoroacetyl group. | This compound | 3-Methoxy-normorphinan | Generates the key reactive intermediate (normorphinan) for further synthesis. |
The generation of normorphinans is a common strategy in opioid chemistry. Historically, N-demethylation of naturally occurring alkaloids was the primary route to these intermediates. nih.govacs.org However, using a readily cleavable protecting group like trifluoroacetyl offers a planned and often cleaner synthetic route to the desired normorphinan scaffold.
Building Block for Complex Morphinan Analogues
Once 3-methoxy-normorphinan is generated via the deacylation of its trifluoroacetyl precursor, it serves as a versatile building block for constructing more complex morphinan analogues. The unmasked secondary amine at the N17 position is a nucleophilic center that can readily undergo a variety of chemical reactions to append new molecular fragments to the core morphinan structure.
Researchers utilize this synthetic handle to explore structure-activity relationships (SAR) by creating libraries of novel compounds with diverse functionalities. mdpi.com For instance, the normorphinan can be subjected to N-alkylation or N-acylation to introduce substituents that can dramatically alter the pharmacological profile of the resulting molecule. researchgate.netresearchgate.net These modifications can influence a compound's binding affinity and selectivity for different opioid receptor subtypes (μ, δ, κ), and can shift its activity from being an agonist to an antagonist. mdpi.comnih.gov
Examples of reactions performed on the normorphinan scaffold include:
Reductive Amination: Reacting the normorphinan with aldehydes or ketones in the presence of a reducing agent to introduce various alkyl groups. google.com
Nucleophilic Substitution: Reacting the normorphinan with alkyl halides (e.g., cyclopropylmethyl bromide, allyl bromide) to form N-alkylated derivatives. nih.govgoogle.com
Acylation: Reacting the normorphinan with acyl chlorides or anhydrides to form N-acyl derivatives.
Through these transformations, the simple 3-methoxy-normorphinan intermediate, derived from this compound, is elaborated into complex analogues with potentially unique therapeutic properties.
Strategy for Introducing Diverse N17 Substituents
The use of the N-trifluoroacetyl group is a key component of a broader synthetic strategy aimed at introducing a wide variety of substituents at the N17 position of the morphinan skeleton. The nature of the N17 substituent is a critical determinant of a morphinan's pharmacological activity. researchgate.netnih.gov For example, an N-methyl group is often associated with agonist activity (like in morphine), whereas larger groups like N-allyl or N-cyclopropylmethyl can confer antagonist properties (like in naloxone (B1662785) and naltrexone). mdpi.comsoton.ac.uk
The strategy involving the 17-trifluoroacetyl intermediate allows for a systematic and controlled approach to N17 functionalization. This multi-step process provides a reliable pathway to access molecules that would be difficult to synthesize directly.
| Phase | Action | Rationale | Example N17 Substituents Introduced |
| Phase 1: Protection | Introduction of the trifluoroacetyl group at N17. | Renders the nitrogen unreactive for subsequent chemical steps. | N/A |
| Phase 2: Deprotection | Cleavage of the trifluoroacetyl group. | Regenerates the reactive secondary amine (normorphinan). | N/A |
| Phase 3: Diversification | Reaction of the normorphinan with various electrophiles. | Allows for the introduction of a wide range of functional groups at the N17 position. | - Cyclopropylmethyl- Cyclobutylmethyl- Allyl- Phenethyl- Aminoalkyl chains researchgate.netdrugbank.com |
This strategic use of this compound enables medicinal chemists to systematically modify the N17 position and fine-tune the biological properties of the resulting compounds, aiding in the development of novel analgesics, opioid antagonists for treating overdose, and research tools for studying opioid receptors. nih.gov
Q & A
Basic Research Question
- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) for optimal resolution .
- Melting point analysis : Compare observed values with literature data (if available) to detect impurities .
Advanced Research Question
- Advanced spectroscopic techniques :
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₂₁H₂₂F₃NO₃) with <2 ppm error .
What are the key challenges in optimizing reaction yields for this compound, and how can they be addressed?
Basic Research Question
Advanced Research Question
- Kinetic vs. thermodynamic control :
- Scale-up challenges : Solvent evaporation under reduced pressure and column chromatography may become inefficient. Switch to continuous flow reactors for improved reproducibility .
How does the trifluoroacetyl group influence the compound’s pharmacological profile compared to non-fluorinated analogs?
Basic Research Question
Advanced Research Question
- Receptor binding dynamics :
What safety protocols are essential when handling this compound?
Basic Research Question
Advanced Research Question
- Waste management :
- Emergency response : In case of spills, adsorb with vermiculite and treat with 10% NaOH solution to hydrolyze trifluoroacetyl groups .
How can isotopic labeling (e.g., ¹⁸F) be incorporated into this compound for tracer studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
